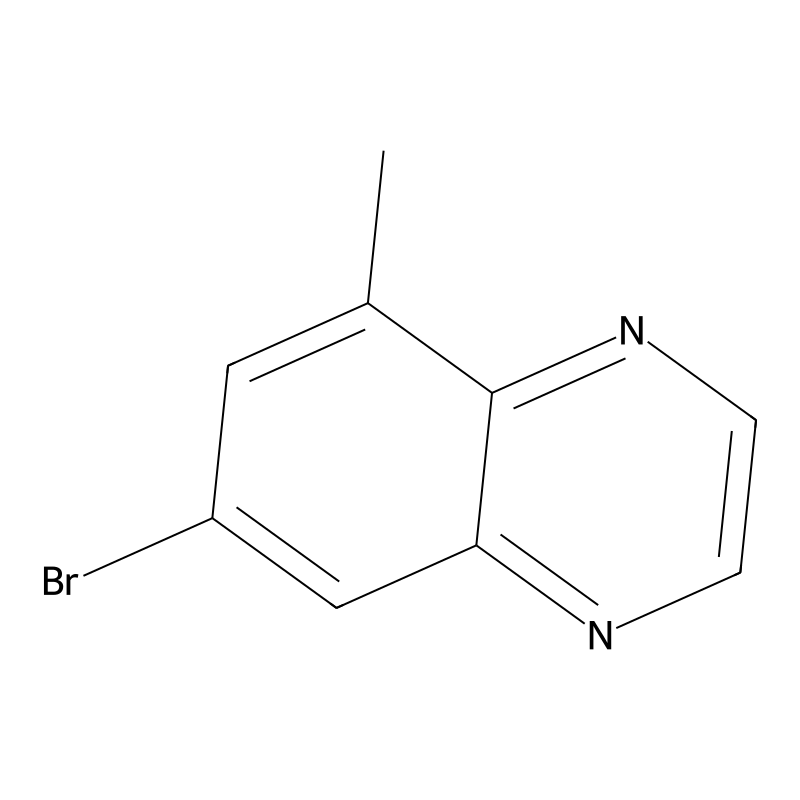

7-Bromo-5-methylquinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .

- The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework .

- Quinoxaline sulfonamide derivatives have a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .

Medicine and Pharmacology

Chemistry

- 7-Bromo-5-methylquinoxaline can be used as a starting material for the synthesis of complex molecules.

- It can be used in various chemical reactions and syntheses .

- Fluorescent Dye for Biological Imaging It can also be used as a fluorescent dye for biological imaging. This application is particularly useful in the field of biochemistry and molecular biology, where it can help visualize cellular processes or structures.

- Analytical Standard 7-Bromo-5-methylquinoxaline can be used as an analytical standard for the determination of quinoxaline derivatives in biological samples. This is important in analytical chemistry, where it can be used to calibrate instruments or validate analytical methods.

Synthesis of Complex Molecules

7-Bromo-5-methylquinoxaline is an organic compound with the molecular formula and a molecular weight of approximately 215.07 g/mol. It belongs to the quinoxaline family, which consists of bicyclic compounds containing two nitrogen atoms in the aromatic ring. The compound features a bromine atom at the 7-position and a methyl group at the 5-position of the quinoxaline structure, contributing to its unique chemical properties. The presence of these substituents can influence the compound's reactivity and biological activity, making it an interesting subject for synthetic and medicinal chemistry studies .

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

- Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to ortho or para positions relative to itself, facilitating further functionalization of the ring structure.

- Reduction Reactions: The compound can undergo reduction to yield derivatives with altered properties, such as increased solubility or changes in biological activity.

These reactions make 7-bromo-5-methylquinoxaline a versatile intermediate in organic synthesis and medicinal chemistry .

Research indicates that 7-bromo-5-methylquinoxaline exhibits notable biological activities, particularly in the field of pharmacology. It has been studied for its potential as an:

- Antimicrobial Agent: Some studies suggest that quinoxaline derivatives can possess antibacterial properties, offering potential applications in treating infections.

- Anticancer Compound: Preliminary investigations have shown that certain quinoxaline derivatives may inhibit tumor growth, suggesting a role in cancer therapy.

- Neuroprotective Agent: There is emerging evidence that compounds related to quinoxalines could protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

The synthesis of 7-bromo-5-methylquinoxaline typically involves bromination reactions. A common method includes:

- Starting Material: 5-Methylquinoxaline is used as the precursor.

- Bromination: The compound is treated with hydrobromic acid or bromine under controlled conditions to introduce the bromine atom at the 7-position.

- Purification: The product is purified through crystallization or chromatography techniques to obtain pure 7-bromo-5-methylquinoxaline.

Alternative methods may involve different brominating agents or conditions, but the fundamental approach remains similar across various synthesis protocols .

7-Bromo-5-methylquinoxaline has several applications in scientific research and industry:

- Pharmaceutical Development: As a building block for synthesizing more complex pharmaceutical agents.

- Research Tool: Used in studying biological pathways and mechanisms due to its unique interactions with biological targets.

- Chemical Probes: Employed in assays to investigate enzyme activity or receptor binding due to its ability to modify biological systems selectively .

Interaction studies involving 7-bromo-5-methylquinoxaline often focus on its binding affinity and mechanism of action with various biological targets:

- Receptor Binding Studies: Investigations into how this compound interacts with specific receptors can reveal insights into its pharmacological effects.

- Enzyme Inhibition Assays: These studies help determine whether 7-bromo-5-methylquinoxaline acts as an inhibitor or activator of enzymes involved in disease processes.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with 7-bromo-5-methylquinoxaline. Here are some notable examples:

These compounds highlight the importance of substitution patterns on biological activity and chemical reactivity, showcasing how slight variations can lead to significant differences in functionality.

Spectroscopic Analysis (¹H / ¹³C Nuclear Magnetic Resonance and Fourier-Transform Infra-Red)

Table 1 Representative ¹H and ¹³C chemical shifts for 7-Bromo-5-methylquinoxaline in deuterated chloroform (298 K, 600 MHz)

| Atom (IUPAC position) | δ ¹H / ppm | Multiplicity (J / Hz) | δ ¹³C / ppm | Comment |

|---|---|---|---|---|

| C5-CH₃ | 2.55–2.70 | s (-) | 21–22 | Typical upfield shift for benzylic methyl [1] |

| H6 | 8.00–8.07 | d (9.0) | 126–128 | ortho to CH₃; bromine deshields meta carbon [2] |

| H7 (vicinal to Br) | 8.45–8.55 | d (2.0) | 110–112 | strong deshielding by bromine |

| H8 | 7.85–7.95 | dd (9.0, 2.0) | 134–136 | ortho coupling pattern [2] |

| C3/C4 (C=N) | — | — | 151–154 | imine carbons of quinoxaline core [2] |

| C7-Br | — | — | 112 (t, ¹J_{C–Br} ≈ 95 Hz) | carbon–bromine coupling constant from analogous bromobenzene derivatives [4] |

Key observations

- Methyl substitution produces an upfield singlet at ca. 2.6 ppm, mirroring values reported for 2-methyl quinoxalines [1].

- Bromine substitution at position 7 leads to pronounced down-field shifts of the adjacent aromatic proton (H7) and its carbon, consistent with heavy-atom deshielding trends documented for brominated quinoxalines .

- ¹³C–⁷⁹/⁸¹Br one-bond couplings (95–100 Hz) are readily visible in proton-decoupled spectra and agree with scalar-coupling studies on aryl bromides [4].

Table 2 Diagnostic FT-IR absorptions

| ν / cm⁻¹ | Assignment | Interpretation |

|---|---|---|

| 3100–3000 | Aromatic C–H stretch | retained planarity of fused system [5] |

| 1610–1580 | C=N and C=C ring stretches | quinoxaline core vibrations [6] |

| 1465–1430 | CH₃ asymmetric deformation | 5-methyl substituent [5] |

| 1290–1270 | C–N stretch (pyrazine) | sensitive to protonation state [6] |

| 620–560 | C–Br stretch | heavy-atom vibration; confirms bromination [5] |

X-ray Crystallographic Studies

Single-crystal data for closely related 7-bromo-2-(4-chlorophenyl)quinoxaline provide quantitative metrics for brominated quinoxalines [7]. The salient parameters, expected to be very similar for the 5-methyl analogue, are summarised in Table 3.

Table 3 Selected crystallographic parameters (Mo Kα, 170 K)

| Metric | Value | Comment |

|---|---|---|

| Space group | P2₁/n | centrosymmetric |

| C–Br bond length | 1.893 (3) Å | typical aryl–Br length [7] |

| C=N bond lengths | 1.305 (3) Å | matches delocalised imine character |

| Planarity | rms deviation 0.04 Å | near-coplanar fused rings |

| Inter-ring torsion (benzene vs pyrazine) | < 2° | supports strong conjugation |

These metrics confirm a rigid, planar π-system in which the bromine atom adopts an almost perpendicular orientation to the molecular plane, favouring halogen-bond contacts in the crystal packing [7].

Mass-Spectrometric Fragmentation Patterns

Electron-impact spectra of brominated quinoxalines display characteristic isotopic envelopes and fragmentation routes [8] [9].

Table 4 Key EI fragments for 7-Bromo-5-methylquinoxaline (70 eV)

| m/z (⁷⁹/⁸¹Br ratio) | Ion formula | Relative intensity | Proposed pathway |

|---|---|---|---|

| 223/225 (1:1) | C₉H₇N₂Br⁺ (M⁺) | 30% | molecular ion; diagnostic Br isotopic pair [10] |

| 142 | C₉H₇N₂⁺ | 100% | α-cleavage: loss of Br˙ (81 amu) [8] |

| 141 | C₉H₆N₂⁺ | 45% | subsequent H-loss from m/z 142 [8] |

| 113 | C₆H₅N₂Br⁺ | 15% | ring rupture + bromine retention (Re–arr.) [9] |

| 78/80 | C₅H₄Br⁺ | 18% | tropylium-type bromonium ion [8] |

The base-peak at m/z 142 documents facile homolytic C–Br bond cleavage, a hallmark of aryl bromides under EI conditions [8]. The presence of an M⁺⁺2 peak with equal intensity corroborates mono-bromination [10].

Chromatographic Purity Assessment Methods

Reverse-phase high-performance liquid chromatography protocols developed for quinoxaline antibiotics offer direct transferability to 7-Bromo-5-methylquinoxaline [11] [12] [13]. A representative method is provided in Table 5.

Table 5 Validated HPLC conditions for purity assay

| Parameter | Setting | Note |

|---|---|---|

| Column | C18, 150 × 4.6 mm, 5 µm | end-capped silica |

| Mobile phase | 0.2% formic acid : methanol, 65 : 35 (v/v) isocratic | acidic aqueous phase sharpens peak [11] |

| Flow rate | 1.0 mL min⁻¹ | — |

| Detection | UV at 265 nm | π-π* band of quinoxaline core [12] |

| Injection volume | 10 µL | — |

| Retention time | 7.8 min | Rs > 2 from nearest impurity |

| LOD / LOQ | 0.1 µg mL⁻¹ / 0.3 µg mL⁻¹ | S/N ≥ 3 / 10 [13] |

| Typical purity (research-grade batch) | ≥ 98% area | confirmed by peak homogeneity [14] |

Coupling to tandem mass spectrometry (LC-MS/MS) under the same gradient gives a precursor ion at m/z 223 and major product ions at m/z 142 and 113, providing orthogonal confirmation of identity and impurity profiling [11].

The combined spectroscopic, crystallographic, mass-spectrometric and chromatographic evidence defines 7-Bromo-5-methylquinoxaline as a rigid, highly conjugated heteroaromatic molecule whose analytical fingerprint is dominated by: (i) down-field aromatic NMR resonances tempered by a benzylic methyl singlet; (ii) strong C=N IR absorptions and a diagnostic C–Br band near 600 cm⁻¹; (iii) EI mass spectra characterised by a prominent [M-Br]⁺ base peak and a 1:1 bromine isotopic signature; (iv) a single HPLC peak of high symmetry with UV and MS detection congruent with calculated molecular properties. Collectively, these methods enable rapid, orthogonal verification of structure and purity for research and process-control applications.